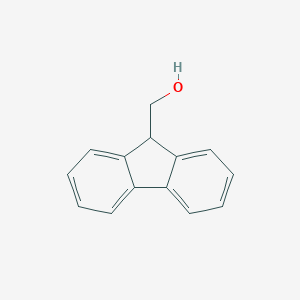

9-Fluorenylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSCONYSQQLHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066980 | |

| Record name | 9H-Fluorene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24324-17-2 | |

| Record name | Fluorene-9-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24324-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-9-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024324172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-9-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Fluorene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (fluoren-9-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-Fluorenylmethanol mechanism of action in organic reactions

An In-depth Technical Guide on the Mechanism of Action of 9-Fluorenylmethanol in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluorenylmethanol is a pivotal reagent in modern organic synthesis, primarily serving as the precursor to the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is instrumental in the protection of amines, a cornerstone of solid-phase peptide synthesis (SPPS) and other complex molecular constructions. Its utility is defined by its remarkable stability in acidic conditions and its unique lability under mild basic conditions, allowing for an orthogonal protection strategy with acid-labile groups like Boc and Cbz.[1][2] This guide elucidates the core mechanisms of action associated with the Fmoc group, detailing the processes of protection and deprotection, presenting quantitative kinetic data, outlining experimental protocols, and visualizing key chemical workflows.

Introduction to 9-Fluorenylmethanol and the Fmoc Group

9-Fluorenylmethanol is the alcohol derivative of fluorene. In synthetic organic chemistry, its primary role is the introduction of the Fmoc protecting group.[3] This is typically achieved by first converting 9-fluorenylmethanol into a more reactive species, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][4] These reagents readily react with primary and secondary amines to form a stable carbamate linkage, effectively "protecting" the amine from participating in subsequent chemical transformations.[2][5]

The widespread adoption of the Fmoc group, first introduced by Carpino and Han in the 1970s, is attributed to its unique cleavage mechanism which is orthogonal to many other protecting groups.[4][5] It is stable to strong acids and catalytic hydrogenolysis but is readily cleaved by mild bases, most commonly secondary amines like piperidine.[1][5]

Mechanism of Action: Protection and Deprotection

The utility of 9-Fluorenylmethanol derivatives lies in the robust yet reversible nature of the Fmoc carbamate. Understanding the mechanisms of its application and removal is critical for its effective use.

Mechanism of Amine Protection

The protection of an amine is a nucleophilic substitution reaction. The amine nitrogen attacks the electrophilic carbonyl carbon of an activated 9-fluorenylmethanol derivative, such as Fmoc-Cl or Fmoc-OSu.[5] In the case of Fmoc-Cl, the reaction liberates hydrochloric acid, which is neutralized by a base (e.g., NaHCO₃, pyridine).[5] Fmoc-OSu is often preferred as it is more stable and reduces the formation of unwanted dipeptide byproducts.[1][2]

Mechanism of Deprotection: E1cB Elimination

The defining feature of the Fmoc group is its cleavage under mild basic conditions via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][6] This two-step process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system (pKa ≈ 23 in DMSO).[1][5]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, removes the C9 proton, forming a resonance-stabilized carbanion (a fluorenyl anion).[5][6] The stability of this intermediate is due to the aromaticity of the deprotonated system, which fulfills Hückel's rule.[5] This step is the rate-determining step of the deprotection process.[6]

-

β-Elimination: The resulting carbanion undergoes a rapid β-elimination, cleaving the C-O bond of the carbamate. This releases the free amine, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[5][7]

-

Dibenzofulvene Scavenging: The secondary amine used for deprotection serves a dual purpose. It not only acts as the base for the initial proton abstraction but also functions as a nucleophile that traps the electrophilic DBF byproduct.[2][7] This forms a stable adduct (e.g., the dibenzofulvene-piperidine adduct), preventing the DBF from undergoing polymerization or reacting with the newly deprotected amine or other nucleophiles in the reaction mixture.[5][7]

The following diagram illustrates the E1cB deprotection mechanism.

Quantitative Data: Kinetics of Fmoc Deprotection

The rate of Fmoc deprotection is a critical parameter in SPPS, where incomplete removal leads to deletion sequences in the final peptide.[6] The kinetics are influenced by the choice of base, its concentration, and the solvent. The following tables summarize key kinetic data for various deprotection reagents.

Table 1: Half-life (t₁/₂) of Fmoc Deprotection with Piperidine and Piperazine

| Reagent | Concentration (in DMF) | t₁/₂ (seconds) | Time for 99.99% Deprotection (approx.) |

|---|---|---|---|

| 20% Piperidine | v/v | 7 | 1.5 minutes |

| 10% Piperidine | v/v | ~21 | ~4.9 minutes |

| 5% Piperidine | v/v | ~50 | 8.6 minutes |

| 5% Piperazine | w/v | 50 | 11 minutes |

| 2% Piperazine | w/v | 139 | ~32 minutes |

Data sourced from kinetic studies on resin-bound Fmoc-Val.[6]

Table 2: Fmoc Group Elimination with Piperidine over Time

| Reagent | Time Point 1 (1 min) | Time Point 2 (3 min) | Time Point 3 (5 min) |

|---|---|---|---|

| 2% Piperidine in DMF | 12.9% | 63.3% | 87.9% |

Data from a study analyzing Fmoc-Val-OH deprotection kinetics.[8]

Table 3: Deprotection Efficiency with Different Bases

| Amino Acid | Deprotection Reagent | Efficiency at 3 min | Efficiency at 10 min |

|---|---|---|---|

| Fmoc-L-Leucine-OH | 4-Methylpiperidine | ~80% | >95% |

| Fmoc-L-Leucine-OH | Piperidine | ~80% | >95% |

| Fmoc-L-Leucine-OH | Piperazine | ~80% | >95% |

| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine | <40% | ~90% |

| Fmoc-L-Arginine(Pbf)-OH | Piperidine | <40% | ~90% |

| Fmoc-L-Arginine(Pbf)-OH | Piperazine | <20% | ~90% |

Deprotection kinetics show that hindered amino acids like Arginine require longer deprotection times.[9][10]

Experimental Protocols

The following protocols provide detailed methodologies for the protection of an amine with Fmoc-OSu and its subsequent deprotection, typical in peptide synthesis workflows.

Protocol 1: General Procedure for Fmoc Protection of an Amino Acid

This protocol describes the protection of the α-amino group of an amino acid using Fmoc-OSu.[1][11]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.[1][12]

-

Reaction: Allow the mixture to stir at room temperature for 4 to 24 hours, monitoring the reaction progress by TLC.[1]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of ~1-2 with 1M HCl while cooling in an ice bath.[5][11]

-

Isolation: A white precipitate of the Fmoc-protected amino acid will form. Extract the product into an organic solvent such as ethyl acetate or diethyl ether.[11][12]

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.[1][12]

Protocol 2: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.[11][13]

-

Resin Swelling: Swell the Fmoc-protected peptidyl-resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour.[13]

-

Initial Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes.[11]

-

Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue agitation for an additional 10-20 minutes to ensure complete deprotection.[11][14]

-

Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[11] The resin is now ready for the next amino acid coupling step.

-

(Optional) Monitoring: The progress of the deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[11]

Visualization of Key Workflows

The application of 9-Fluorenylmethanol-derived protecting groups is central to multi-step synthetic strategies like SPPS. The following diagram visualizes a typical cycle.

Conclusion

9-Fluorenylmethanol, through its role as the precursor to the Fmoc protecting group, is an indispensable tool in modern organic synthesis. The base-labile nature of the Fmoc group, governed by the E1cB mechanism, provides a mild and orthogonal method for the protection of amines, which is fundamental to the efficiency and success of solid-phase peptide synthesis.[1] A thorough understanding of its mechanisms, kinetics, and associated protocols is essential for researchers and drug development professionals seeking to synthesize complex peptides and other organic molecules with high fidelity and yield.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. acs.org [acs.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. connectsci.au [connectsci.au]

- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. academic.oup.com [academic.oup.com]

Spectroscopic Profile of 9-Fluorenylmethanol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 9-Fluorenylmethanol (CAS No. 24324-17-2), a key building block in organic synthesis, particularly in peptide chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 9-Fluorenylmethanol, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.75 | d | Aromatic Protons |

| 7.57 | d | Aromatic Protons |

| 7.37 | t | Aromatic Protons |

| 7.29 | t | Aromatic Protons |

| 4.06 | t | CH (Position 9) |

| 3.97 | d | CH₂ (Methanol) |

| 1.75 | s | OH |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 147.0 | Aromatic Carbon |

| 141.2 | Aromatic Carbon |

| 127.8 | Aromatic Carbon |

| 127.1 | Aromatic Carbon |

| 125.0 | Aromatic Carbon |

| 120.0 | Aromatic Carbon |

| 64.5 | CH₂ (Methanol) |

| 51.5 | CH (Position 9) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 3500 | Strong, Broad | O-H Stretch |

| 3060 - 3070 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| 1450 | Strong | Aromatic C=C Stretch |

| 1018 | Strong | C-O Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 196 | 33.6 | [M]⁺ (Molecular Ion) |

| 167 | 11.3 | [M - CHO]⁺ or [M - H₂O - H]⁺ |

| 166 | 79.8 | [M - CH₂O]⁺ |

| 165 | 100.0 | [M - CH₂OH]⁺ (Base Peak) |

Experimental Protocols & Workflows

A general workflow for the spectroscopic analysis of a chemical compound like 9-Fluorenylmethanol is outlined below. This process ensures the acquisition of high-quality data for structural elucidation and purity assessment.

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of 9-Fluorenylmethanol was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of 9-Fluorenylmethanol was ground with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A dilute solution of 9-Fluorenylmethanol in a volatile organic solvent was introduced into the instrument. The sample was ionized by a 70 eV electron beam, and the resulting fragments were analyzed by a mass analyzer.

An In-depth Technical Guide on the Solubility of 9-Fluorenylmethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 9-Fluorenylmethanol (Fmoc-OH), a crucial reagent in peptide synthesis and other organic transformations.[1][2][3] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of 9-Fluorenylmethanol

9-Fluorenylmethanol is a white to pale yellow crystalline powder.[2][3][4] Its core structure consists of a fluorene moiety linked to a hydroxyl group, rendering it a relatively non-polar molecule with the capacity for hydrogen bonding.[5]

Key Properties:

Solubility Data

The solubility of 9-Fluorenylmethanol is influenced by the polarity of the solvent and its ability to engage in hydrogen bonding. The principle of "like dissolves like" is a useful guideline for predicting its solubility.[7]

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Methanol | CH₃OH | 5.0[6] | 25 | Soluble, may form a hazy solution.[6] |

| Chloroform | CHCl₃ | 2.0[6] | 25 | Soluble, may form a slightly hazy, yellowish solution.[6] |

| Dichloromethane | CH₂Cl₂ | Moderately Soluble | 25 | Expected to be soluble based on polarity. |

| Acetone | C₃H₆O | Soluble | 25 | Expected to be a good solvent. |

| Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble | 25 | Lower polarity may limit solubility. |

| Toluene | C₇H₈ | Sparingly Soluble | 25 | Non-polar nature limits dissolution. |

| Hexane | C₆H₁₄ | Insoluble | 25 | Significant polarity mismatch. |

| Water | H₂O | Sparingly Soluble[5] | 25 | The large non-polar fluorenyl group limits aqueous solubility. |

Experimental Protocol for Solubility Determination

A common and straightforward method for determining the solubility of a solid compound in a solvent is the static equilibrium method.

Objective: To determine the concentration of a saturated solution of 9-Fluorenylmethanol in a given solvent at a specific temperature.

Materials:

-

9-Fluorenylmethanol (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 9-Fluorenylmethanol to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a sufficient period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 9-Fluorenylmethanol.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Logical Pathway for Solvent Selection

The choice of solvent is critical in processes involving 9-Fluorenylmethanol. The following diagram outlines a logical approach to solvent selection based on the intended application.

References

- 1. 9-Fluorenemethanol CAS#: 24324-17-2 [amp.chemicalbook.com]

- 2. 9-Fluorenemethanol | 24324-17-2 [chemicalbook.com]

- 3. 9-Fluorenemethanol CAS#: 24324-17-2 [m.chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 9-フルオレンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 9-Fluorenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluorenylmethanol, a derivative of fluorene, is a pivotal intermediate in organic synthesis, most notably as the precursor to the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in peptide synthesis.[1][2] Its unique structural and chemical characteristics also lend it to applications in the development of novel materials, including polymers and optoelectronic devices.[3][4] This technical guide provides a comprehensive overview of the theoretical and experimental properties of 9-Fluorenylmethanol, complete with detailed experimental protocols for its synthesis and characterization, and a comparative analysis of its theoretical and empirically determined attributes.

Chemical and Physical Properties

9-Fluorenylmethanol is a white to pale yellow crystalline powder under standard conditions.[1] It is stable under normal temperatures and pressures.[5] The compound is soluble in methanol and benzene, but sparingly soluble in water.[5][6][7]

Theoretical Properties

Theoretical properties are calculated based on the molecular structure of 9-Fluorenylmethanol using computational models. These values provide a baseline for its expected behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O | [6][8] |

| Molecular Weight | 196.24 g/mol | [6][9] |

| Exact Mass | 196.088815 Da | [9] |

| pKa | 13.68 ± 0.10 | [1][5] |

| LogP | 2.79120 | [8] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

Experimental Properties

Experimental properties are determined through laboratory measurements and provide a real-world characterization of the compound.

| Property | Value | Source |

| Melting Point | 105-107 °C | [1][6] |

| Boiling Point | 337 °C (estimated) | [8] |

| Density | 1.175 g/cm³ | [8] |

| Refractive Index | 1.638 | [8] |

| Appearance | White to pale yellow crystalline powder | [1][5] |

| Solubility | Soluble in methanol | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 9-Fluorenylmethanol.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of 9-Fluorenylmethanol in CDCl₃ at 400 MHz shows characteristic peaks corresponding to the aromatic protons of the fluorene ring system, the proton at the 9-position, and the protons of the hydroxymethyl group.[10]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.73 | d | 2H | Ar-H |

| 7.54 | d | 2H | Ar-H |

| 7.2-7.5 | m | 4H | Ar-H |

| 3.6-4.3 | m | 3H | -CH, -CH₂ |

| 1.71 | s | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

IR (Infrared) Spectroscopy

The IR spectrum of 9-Fluorenylmethanol exhibits characteristic absorption bands for the O-H stretch of the alcohol and the C-H stretches of the aromatic ring.[10]

| Wavenumber (cm⁻¹) | Description |

| ~3300 (broad) | O-H stretching |

| ~3000 | Aromatic C-H stretching |

| ~1450 | Aromatic C=C stretching |

| ~1050 | C-O stretching |

UV-Vis (Ultraviolet-Visible) Spectroscopy

The UV-Vis spectrum of 9-Fluorenylmethanol in a suitable solvent like ethanol would show absorption bands characteristic of the fluorene aromatic system.

Note: Specific λmax values were not detailed in the search results but would be expected in the UV region due to the aromatic nature of the compound.

Synthesis of 9-Fluorenylmethanol

A common and effective method for the synthesis of 9-Fluorenylmethanol is the two-step process starting from fluorene.[11] This involves the formylation of fluorene to 9-formylfluorene, followed by its reduction.[11]

Synthesis Workflow

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 9-Fluorenylmethanol.

Synthesis of 9-Fluorenylmethanol

This protocol is adapted from a two-step synthesis method.[11]

Step 1: Synthesis of 9-Formylfluorene

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve fluorene in dimethyl sulfoxide (DMSO).

-

Add a 20% ethanolic solution of sodium ethoxide as a catalyst.

-

Add ethyl formate as the acylation reagent.

-

Heat the reaction mixture to 50°C and stir until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Acidify the aqueous phase with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain crude 9-formylfluorene.

Step 2: Reduction of 9-Formylfluorene to 9-Fluorenylmethanol

-

Suspend the crude 9-formylfluorene in methanol in a round-bottom flask under an ice bath.

-

Slowly add sodium borohydride (NaBH₄) to the suspension with stirring.

-

After the addition is complete, continue stirring at room temperature for approximately 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the white solid, wash with water, and dry under vacuum to yield crude 9-Fluorenylmethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether) to obtain pure, white, needle-like crystals of 9-Fluorenylmethanol.

Characterization Protocols

Melting Point Determination

-

Place a small amount of the dry, crystalline 9-Fluorenylmethanol into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point (105-107°C).

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

¹H NMR Spectroscopy

-

Dissolve 5-10 mg of 9-Fluorenylmethanol in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz NMR spectrometer.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Prepare a KBr pellet by grinding a small amount (1-2 mg) of 9-Fluorenylmethanol with approximately 100 mg of dry potassium bromide (KBr) using a mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, for an Attenuated Total Reflectance (ATR) FT-IR spectrometer, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

UV-Vis Spectroscopy

-

Prepare a dilute solution of 9-Fluorenylmethanol in a UV-transparent solvent, such as ethanol.

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the pure solvent.

-

Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Safety and Handling

9-Fluorenylmethanol is classified as an irritant.[7] It can cause skin, eye, and respiratory irritation.[9][12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[12] Work should be conducted in a well-ventilated area or a fume hood.[12]

Applications

The primary application of 9-Fluorenylmethanol is in the synthesis of the Fmoc group, which is extensively used for the protection of amines in solid-phase peptide synthesis.[1] It is also utilized in the preparation of other organic compounds and has been investigated for its potential in the development of organic light-emitting diodes (OLEDs) and other functional materials.[5]

Conclusion

9-Fluorenylmethanol is a well-characterized compound with a robust set of theoretical and experimental data. Its properties make it an invaluable tool in organic synthesis, particularly in the field of drug development and materials science. The provided protocols offer a reliable framework for its synthesis and characterization, ensuring its effective use in research and development.

References

- 1. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]

- 2. Method for preparing 9-fluorenyl methanol - Eureka | Patsnap [eureka.patsnap.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Simple preparation process of 9-fluorenemethanol - Eureka | Patsnap [eureka.patsnap.com]

- 6. An Expedient Preparation of 9-Fluorenylmethanol | Semantic Scholar [semanticscholar.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. 9-Fluorenemethanol synthesis - chemicalbook [chemicalbook.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. rsc.org [rsc.org]

- 11. Application of fluorene two-step synthesis of 9-fluorenylmethanol in extraction and separation of phenanthrene from anthracene residue [mtxb.com.cn]

- 12. nbinno.com [nbinno.com]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 9-Fluorenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluorenylmethanol is a crucial reagent in synthetic organic chemistry, particularly in peptide synthesis where it is used as a protecting group. As with any chemical substance, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 9-Fluorenylmethanol in a laboratory setting. It consolidates available data on its physical and chemical properties, outlines detailed protocols for its use, storage, and disposal, and provides clear guidance on emergency procedures. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Classification

9-Fluorenylmethanol is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Ingestion may also be harmful.[2]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H302: Harmful if swallowed.[2]

Signal Word: Warning[1]

It is crucial to note that the toxicological properties of 9-Fluorenylmethanol have not been fully investigated.[3] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of 9-Fluorenylmethanol is fundamental for its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂O | [3] |

| Molecular Weight | 196.24 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Melting Point | 105-107 °C | [4] |

| Boiling Point | 293.14 °C (rough estimate) | [4] |

| Flash Point | Not available | |

| Solubility | Soluble in methanol. | [4] |

| Stability | Stable under recommended storage conditions. | [3] |

Exposure Controls and Personal Protection

Due to the irritant nature of 9-Fluorenylmethanol, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Ventilation: All handling of 9-Fluorenylmethanol powder should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where 9-Fluorenylmethanol is handled.

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes causing serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | To prevent skin contact and subsequent irritation. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when handling large quantities or when adequate ventilation is not available. | To prevent inhalation of airborne dust and respiratory irritation. |

Experimental Protocols: Safe Handling and Use

Adherence to standardized experimental protocols is critical for minimizing the risks associated with 9-Fluorenylmethanol.

General Handling Protocol for Solid Irritants

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the functionality of the chemical fume hood and the accessibility of emergency equipment.

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within a chemical fume hood or a designated containment area to minimize the dispersion of powder.

-

Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust clouds.

-

If possible, use a balance with a draft shield.

-

-

In-Reaction Use:

-

Add the solid reagent slowly and carefully to the reaction vessel.

-

Ensure the reaction setup is secure and properly assembled to prevent leaks or spills.

-

-

Post-Handling:

-

Thoroughly clean all equipment and the work area after use.

-

Wash hands and any exposed skin with soap and water immediately after handling.

-

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of 9-Fluorenylmethanol.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of 9-Fluorenylmethanol and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[3] Keep containers tightly closed to prevent moisture absorption and contamination.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Spill and Emergency Procedures

Prompt and correct response to spills and emergencies is essential to mitigate potential harm.

Spill Cleanup Protocol for Powdered Substances

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.

-

Assess the Spill: Determine the extent of the spill and the associated hazards. For large spills or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.

-

Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

-

Containment and Cleanup:

-

Decontamination:

-

Clean the spill area with a detergent and water solution.[6]

-

Wipe the area with a damp cloth.

-

-

Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to your institution's guidelines.[6]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe. |

| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe. |

Waste Disposal

All waste containing 9-Fluorenylmethanol must be treated as hazardous waste.

Chemical Waste Disposal Protocol for Non-Halogenated Organic Solids

-

Segregation: Do not mix 9-Fluorenylmethanol waste with other waste streams unless compatible. It should be disposed of as a non-halogenated organic solid.[7][8]

-

Containerization:

-

Collect waste in a clearly labeled, sealed, and appropriate container.[7]

-

The container should be in good condition and compatible with the waste.

-

-

Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("9-Fluorenylmethanol"), and the associated hazards (Irritant).

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[3]

Quantitative Data

Toxicity Data

No specific LD50 or LC50 data for 9-Fluorenylmethanol is readily available in the reviewed literature and safety data sheets. The GHS classification of "Harmful if swallowed" is based on general toxicological principles for this class of compounds.[2] The toxicological properties have not been fully investigated.[3]

Occupational Exposure Limits

There are no established Permissible Exposure Limits (PELs) from OSHA, Threshold Limit Values (TLVs) from ACGIH, or Immediately Dangerous to Life or Health (IDLH) values from NIOSH for 9-Fluorenylmethanol. In the absence of established limits, exposure should be minimized to the lowest reasonably achievable level through the use of engineering controls and personal protective equipment.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures.

Caption: Relationship between identified hazards and control measures.

Conclusion

While 9-Fluorenylmethanol is an invaluable tool in modern chemistry, its potential hazards necessitate a proactive and informed approach to safety. This guide has synthesized the available safety data and provided detailed protocols to empower researchers to handle this chemical responsibly. The core principles of hazard identification, implementation of robust control measures, and preparedness for emergencies are the cornerstones of a safe laboratory environment. By adhering to these guidelines, the scientific community can continue to leverage the utility of 9-Fluorenylmethanol while upholding the highest standards of safety.

References

- 1. fishersci.com [fishersci.com]

- 2. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 9-Fluorenemethanol | 24324-17-2 [chemicalbook.com]

- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 6. westlab.com [westlab.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

Methodological & Application

The Central Role of 9-Fluorenylmethanol in Modern Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenylmethanol is a pivotal precursor in the realm of solid-phase peptide synthesis (SPPS), primarily serving as the foundational molecule for the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a cornerstone of modern peptide chemistry, offering a mild, base-labile Nα-protection strategy that is orthogonal to the acid-labile side-chain protecting groups. This orthogonality allows for the selective deprotection and elongation of the peptide chain with high fidelity, enabling the synthesis of complex and sensitive peptides. This document provides detailed application notes and experimental protocols for the use of 9-Fluorenylmethanol and its derivatives in SPPS, tailored for researchers, scientists, and professionals in drug development.

Core Applications of 9-Fluorenylmethanol in SPPS

The primary application of 9-Fluorenylmethanol in SPPS is its conversion into Fmoc-based reagents, which are instrumental for the protection of the α-amino group of amino acids. The key derivatives and their applications include:

-

9-fluorenylmethyl chloroformate (Fmoc-Cl): A reactive agent for the introduction of the Fmoc protecting group onto amino acids.

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): A more stable and commonly used alternative to Fmoc-Cl for the synthesis of Fmoc-amino acids.[1]

-

Fmoc-amino acids: The fundamental building blocks used in Fmoc-based SPPS.

-

9-Fluorenylmethanol-derived linkers: Used for anchoring the initial amino acid to the solid support, allowing for cleavage under specific conditions.

Experimental Protocols

This section provides detailed, step-by-step protocols for key experimental procedures involving 9-Fluorenylmethanol and its derivatives.

Protocol 1: Synthesis of 9-fluorenylmethyl chloroformate (Fmoc-Cl) from 9-Fluorenylmethanol

This protocol describes the synthesis of Fmoc-Cl, a key reagent for the preparation of Fmoc-amino acids.

Materials:

-

9-Fluorenylmethanol

-

Solid phosgene (triphosgene)

-

Toluene

-

n-Hexane

-

Diethylamine

-

Ice bath

-

Round-bottom flask with a stirrer

-

Filtration apparatus

Procedure:

-

In a 250 mL three-necked flask, add 7.0 g of solid phosgene.

-

Prepare a mixed solution of 10 g of 9-fluorenylmethanol (99% purity) in 100 mL of toluene and n-hexane (mass ratio 5:95).

-

Add the 9-fluorenylmethanol solution to the flask and stir at -5°C in an ice bath.

-

Slowly add 1.7 g of diethylamine to the reaction mixture and continue stirring at -5°C for 2 hours.

-

Allow the reaction to warm to 25-30°C and stir for an additional 2 hours.

-

Filter the mixture to remove any solid byproducts.

-

Cool the filtrate in an ice bath for 3 hours to allow for the crystallization of Fmoc-Cl.

-

Filter the crystallized product and dry it to obtain 9-fluorenylmethyl chloroformate.[2]

Expected Yield and Purity:

| Product | Purity | Yield |

| 9-fluorenylmethyl chloroformate | 98.12% | 79.21% |

Table 1: Expected yield and purity for the synthesis of Fmoc-Cl from 9-Fluorenylmethanol.[2]

Protocol 2: Synthesis of Fmoc-Amino Acids using Fmoc-OSu

This protocol details the standard procedure for the Nα-protection of amino acids using the more stable Fmoc-OSu reagent.

Materials:

-

Amino acid

-

10% aqueous sodium carbonate solution (or a mixture of dioxane and aqueous sodium bicarbonate)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Dioxane or acetone

-

Diethyl ether

-

Round-bottom flask with a stirrer

-

Ice bath

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Dilute the reaction mixture with water.

-

Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-amino acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.[1]

Quantitative Data for Fmoc-Amino Acid Synthesis:

| Fmoc-Amino Acid Derivative | Yield (%) | Purity (%) |

| Fmoc-Gly-OH | >90 | >99 |

| Fmoc-Ala-OH | >90 | >99 |

| Fmoc-Val-OH | >85 | >99 |

| Fmoc-Leu-OH | >90 | >99 |

| Fmoc-Phe-OH | >90 | >99 |

Table 2: Representative yields and purities for the synthesis of various Fmoc-amino acids.[3]

Protocol 3: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a typical cycle for the elongation of a peptide chain on a solid support using the Fmoc strategy.

Materials:

-

Fmoc-protected amino acid

-

SPPS resin (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10 minutes to ensure complete removal of the Fmoc group.[4]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and a coupling agent like HBTU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the vial to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Comparative Purity of a Model Peptide (G-LHRH) with Different Activators:

| Activator | Coupling Time | Crude Purity (%) |

| HATU | 2 x 1 min | 83.63 |

| HCTU | 2 x 20 min | 82.50 |

| COMU | 2 x 1 min | 79.00 |

| PyBOP | 2 x 20 min | 75.89 |

| TFFH | 2 x 20 min | <25 |

Table 3: Comparison of crude purity for the synthesis of G-LHRH using various activators and coupling times.[5]

Protocol 4: Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane - TIPS, water, 1,2-ethanedithiol - EDT)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is TFA/TIPS/water (95:2.5:2.5, v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Visualization of Key Processes

To better illustrate the workflows and chemical principles, the following diagrams are provided.

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Caption: Mechanism of Fmoc group cleavage by piperidine.

Conclusion

9-Fluorenylmethanol is an indispensable starting material for the synthesis of Fmoc-protected amino acids, the workhorses of modern solid-phase peptide synthesis. The Fmoc-SPPS strategy, enabled by the unique properties of the Fmoc group, provides a robust and versatile methodology for the synthesis of a wide range of peptides for research, diagnostics, and therapeutic applications. The protocols and data presented in this document offer a comprehensive guide for the effective utilization of 9-Fluorenylmethanol-derived reagents in SPPS, empowering scientists to achieve high-quality peptide synthesis.

References

Application Notes and Protocols for Fmoc Protection of Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical tool in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and the preparation of complex molecules.[1][2] Its widespread use stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] This Fmoc/tBu approach offers milder reaction conditions compared to older methods, thereby enhancing the stability of sensitive substrates.[1] These application notes provide detailed protocols for the Fmoc protection of primary and secondary amines, a comparison of common Fmocating reagents, and troubleshooting guidelines.

Core Principles of Fmoc Protection

The attachment of the Fmoc group to an amine is typically achieved by reacting the amine with an activated 9-fluorenylmethyl carbonate derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3][4] The reaction is generally carried out under basic conditions to neutralize the acid generated and to deprotonate the amine, enhancing its nucleophilicity.[3] The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome.

The key advantage of the Fmoc group is its susceptibility to cleavage under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] This contrasts with the acidic conditions required to remove other common amine protecting groups like tert-butyloxycarbonyl (Boc), allowing for selective deprotection.[6]

Comparison of Fmocating Reagents: Fmoc-Cl vs. Fmoc-OSu

The two most common reagents for introducing the Fmoc group are Fmoc-Cl and Fmoc-OSu. The choice between them depends on the specific application, substrate sensitivity, and desired reaction profile.

| Feature | Fmoc-Cl | Fmoc-OSu |

| Reactivity | More reactive, potentially leading to faster reaction times.[7] | Moderated reactivity, offering a more controlled reaction.[7] |

| Stability | Sensitive to moisture and heat; can be less stable, requiring careful handling and storage.[3][7] | More stable and less susceptible to hydrolysis, making it easier to handle and store.[7] |

| Side Reactions | Higher reactivity can lead to undesired side reactions, such as the formation of dipeptides.[7] | Fewer side reactions, resulting in a cleaner reaction profile and higher purity of the product.[7] |

| Byproducts | Generates corrosive byproducts.[7] | Byproducts are generally easier to remove. |

| Typical Use Case | Fast-paced laboratory applications where high reactivity is beneficial and side reactions can be controlled.[7] | Large-scale synthesis and for sensitive substrates where minimizing side reactions is crucial.[7] |

Experimental Protocols

Protocol 1: General Procedure for Fmoc Protection of Primary and Secondary Amines using Fmoc-OSu

This protocol is suitable for a wide range of primary and secondary amines, including amino acids.

Materials:

-

Amine substrate

-

Fmoc-OSu (1.0-1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane and Water, or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine substrate (1 equivalent) in a suitable solvent system. For amino acids, a mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 10%) is commonly used. For other amines, DMF with a base like TEA can be employed.

-

In a separate flask, dissolve Fmoc-OSu (1.0-1.1 equivalents) in dioxane or DMF.[1]

-

Slowly add the Fmoc-OSu solution to the stirred amine solution at room temperature.

-

Allow the reaction to stir at room temperature for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Wash the aqueous solution with diethyl ether or ethyl acetate (2-3 times) to remove unreacted Fmoc-OSu and other organic impurities.[1]

-

If the product is an Fmoc-amino acid, acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. This will precipitate the Fmoc-protected amino acid.[1]

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

For other amines, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Fmoc Protection of Amines using Fmoc-Cl under Schotten-Baumann Conditions

This protocol is a classic method for Fmoc protection.

Materials:

-

Amine substrate

-

Fmoc-Cl (1.0-1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dioxane and Water

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amine substrate (1 equivalent) in a mixture of dioxane and water.

-

Add sodium bicarbonate or sodium carbonate (2-3 equivalents) to the solution to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of Fmoc-Cl (1.0-1.1 equivalents) in dioxane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

-

Follow the workup and purification steps outlined in Protocol 1 (steps 5-10).

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Fmoc protection of various amines.

| Amine Type | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Primary (Amino Acid) | Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | 16 | >90 | [1] |

| Primary (Aromatic) | Fmoc-Cl | None (neat) | Water | 0.3-4 | 83-95 | [8][9] |

| Primary (Aliphatic) | Fmoc-Cl | None (neat) | Water | 0.5-2 | 85-92 | [8][9] |

| Secondary (Cyclic) | Fmoc-Cl | None (neat) | Water | 1-3 | 88-94 | [8][9] |

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams outline the experimental workflow and the chemical mechanism of Fmoc protection.

Caption: A generalized experimental workflow for the Fmoc protection of amines.

Caption: The reaction mechanism for the Fmoc protection of a primary amine.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend reaction time, consider a more reactive Fmoc reagent (Fmoc-Cl), or use a stronger base. |

| Loss of product during workup. | For water-soluble products, saturate the aqueous phase with NaCl before extraction. Ensure pH is optimal for precipitation if applicable. | |

| Side Product Formation (e.g., dipeptides) | Overly reactive conditions. | Use Fmoc-OSu instead of Fmoc-Cl. Use stoichiometric amounts of the Fmoc reagent. Control the reaction temperature. |

| Fmoc Group Cleavage During Workup | Presence of residual base. | Ensure the reaction is properly quenched and neutralized before proceeding with workup. |

| Difficulty in Removing Unreacted Fmoc-OSu | Insufficient washing. | Increase the number of washes with an appropriate organic solvent like diethyl ether. |

Conclusion

The Fmoc protection of primary and secondary amines is a robust and versatile method crucial for modern organic synthesis. By selecting the appropriate Fmocating reagent and optimizing reaction conditions, high yields of protected amines can be achieved. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in academic and industrial settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. genscript.com [genscript.com]

- 6. scielo.br [scielo.br]

- 7. nbinno.com [nbinno.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Synthesis of Fmoc-Cl from 9-Fluorenylmethanol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) from 9-fluorenylmethanol. Fmoc-Cl is a critical reagent in peptide synthesis for the protection of amino groups. This application note details the chemical background, safety precautions, a detailed experimental protocol using the safer solid phosgene equivalent, triphosgene, and methods for purification and characterization of the final product. All quantitative data is presented in clear, tabular formats, and a visual representation of the experimental workflow is provided.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental in solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and facile cleavage under basic conditions.[1][2] The most common reagent for the introduction of the Fmoc group is Fmoc-Cl, which is synthesized by the reaction of 9-fluorenylmethanol with a phosgene equivalent.[2] While historically prepared using highly toxic phosgene gas, modern and safer procedures utilize solid phosgene sources like triphosgene. This protocol will focus on a detailed procedure employing triphosgene for a safer and more manageable laboratory-scale synthesis.

Safety Precautions

Extreme caution must be exercised during this synthesis. Triphosgene is a solid, but it can decompose to release toxic phosgene gas, especially upon heating or in the presence of catalysts.[3][4] Fmoc-Cl is corrosive and causes severe skin burns and eye damage.[5]

-

Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood with a tested face velocity.[5] A phosgene detector should be in place.[4]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or nitrile).[5][6]

-

Quenching: Prepare a quenching solution (e.g., saturated sodium bicarbonate or a dilute ammonia solution) to neutralize any spills and for the work-up of the reaction.[3] All glassware and equipment should be decontaminated with a suitable quenching solution.

Experimental Protocol: Synthesis of Fmoc-Cl using Triphosgene

This protocol is adapted from established procedures and prioritizes the use of a safer phosgene equivalent.[1][7][8]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 9-Fluorenylmethanol | ≥99% | Standard Chemical Supplier |

| Triphosgene (solid phosgene) | ≥98% | Standard Chemical Supplier |

| Diethylamine or 4-Dimethylaminopyridine (DMAP) | Reagent Grade | Standard Chemical Supplier |

| Toluene | Anhydrous | Standard Chemical Supplier |

| n-Hexane | Anhydrous | Standard Chemical Supplier |

| Chloroform | Anhydrous | Standard Chemical Supplier |

| Three-neck round-bottom flask | - | Laboratory Glassware Supplier |

| Magnetic stirrer and stir bar | - | Laboratory Equipment Supplier |

| Ice bath | - | - |

| Dropping funnel | - | Laboratory Glassware Supplier |

| Buchner funnel and filter paper | - | Laboratory Glassware Supplier |

3.2. Reaction Setup

-

Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. The outlet of the system should be connected to a scrubber containing an aqueous solution of sodium hydroxide or another suitable base to trap any evolved phosgene or HCl gas.

-

Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

3.3. Detailed Procedure

-

To the three-neck flask, add 9-fluorenylmethanol (e.g., 10 g, 1 equivalent).

-

Add the chosen anhydrous solvent system, such as a mixture of toluene and n-hexane (e.g., 100 mL of a 5:95 mass ratio mixture) or chloroform (e.g., 200 mL).[1][8]

-

Add solid triphosgene (e.g., 7.0 - 8.0 g). The molar ratio of 9-fluorenylmethanol to triphosgene is typically around 1:1.1 to 1:3.[8]

-

Cool the stirred mixture to -5 °C using an ice-salt bath.

-

Slowly add the catalyst, such as diethylamine (e.g., 1.7 - 2.5 g) or a solution of 4-dimethylaminopyridine in the reaction solvent, via the dropping funnel over a period of 30 minutes.[1][8]

-

Maintain the reaction temperature at -5 °C and stir for 2 hours.

-

After the initial reaction period, allow the mixture to warm to room temperature (25-30 °C) and continue stirring for an additional 2 hours.[1]

3.4. Work-up and Purification

-

Filter the reaction mixture through a Buchner funnel to remove any solid byproducts (e.g., diethylamine hydrochloride).

-

Cool the filtrate in an ice bath for at least 3 hours to induce crystallization of the Fmoc-Cl product.[1]

-

Collect the white, crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold n-hexane to remove any soluble impurities.

-

Dry the product under vacuum to a constant weight.

Data Presentation

4.1. Reaction Parameters and Yields

The following table summarizes typical reaction parameters and expected outcomes based on literature data.[1][7]

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | 10 g 9-Fluorenylmethanol | 10 g 9-Fluorenylmethanol | 10 g 9-Fluorenylmethanol |

| Phosgene Source | 7.0 g Solid Phosgene | 8.0 g Solid Phosgene | 8.0 g Solid Phosgene |

| Catalyst | 1.7 g Diethylamine | 2.5 g Diethylamine | 3.0 g Diethylamine |

| Solvent | 100 mL Toluene/n-Hexane | 100 mL Toluene/n-Hexane | 100 mL Dichloromethane |

| Initial Temperature | -5 °C | -5 °C | -10 °C |

| Initial Reaction Time | 2 hours | 2 hours | 2.5 hours |

| Final Temperature | 25-30 °C | 25-30 °C | 25-30 °C |

| Final Reaction Time | 2 hours | 2 hours | 2 hours |

| Product Yield | 10.52 g (79.21%) | 10.77 g (81.40%) | 11.16 g (83.95%) |

| Product Purity | 98.12% | 98.47% | 98.01% |

4.2. Product Characterization

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [8] |

| Molecular Formula | C₁₅H₁₁ClO₂ | [9] |

| Molecular Weight | 258.70 g/mol | [9] |

| Melting Point | 62-64 °C | [9][10] |

| ¹H NMR (CDCl₃) | δ 7.78 (d, 2H), 7.62 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 4.55 (d, 2H), 4.28 (t, 1H) | [11] |

| IR Spectrum (KBr) | ν 1775 cm⁻¹ (C=O) | [12] |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Fmoc-Cl.

Caption: Workflow for the synthesis of Fmoc-Cl from 9-Fluorenylmethanol.

Conclusion

The synthesis of Fmoc-Cl from 9-fluorenylmethanol using triphosgene offers a safer alternative to the use of phosgene gas. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can reliably produce high-purity Fmoc-Cl for use in peptide synthesis and other applications in drug development. The provided data and workflow visualization serve as a practical guide for the successful execution of this important chemical transformation.

References

- 1. Process for synthesizing carbonochloridic acid 9-fluorene methyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 2. acs.org [acs.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. CN101245001A - Process for synthesizing carbonochloridic acid 9-fluorene methyl ester - Google Patents [patents.google.com]

- 8. CN103408427A - 9-fluorenylmethyl chloroformate preparation method - Google Patents [patents.google.com]

- 9. Fluorenylmethyloxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 10. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 9-Fluorenylmethyl chloroformate | C15H11ClO2 | CID 34367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 9-Fluorenylmethanol for the Protection of Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 9-fluorenylmethoxycarbonyl (Fmoc) group, derived from 9-fluorenylmethanol (Fmoc-OH), is a widely utilized protecting group in organic synthesis, most notably in solid-phase peptide synthesis for the protection of amines.[1][2] While its application in protecting hydroxyl groups is less common, it serves as a valuable tool when base-lability is required for deprotection. The Fmoc group is introduced to a hydroxyl group, forming a 9-fluorenylmethyl ether, which is stable to acidic conditions but can be readily cleaved by treatment with a mild base, such as piperidine.[1][3] This orthogonality with acid-labile protecting groups like tert-butoxycarbonyl (Boc) makes the Fmoc group strategically useful in multi-step syntheses of complex molecules.[1]

The protection of a hydroxyl group with the Fmoc moiety is typically achieved by reacting the alcohol with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like pyridine or sodium bicarbonate.[1] The deprotection of the resulting Fmoc ether proceeds via a β-elimination mechanism initiated by a base, which abstracts the acidic proton on the fluorenyl ring, leading to the release of the free hydroxyl group and dibenzofulvene.[4] The latter is typically scavenged by the amine base used for deprotection.[4]

Recent studies have also explored solvent-free, catalytic methods for the cleavage of the Fmoc group from both amines and alcohols, highlighting the ongoing development of more sustainable and efficient protocols.[3]

Quantitative Data

Quantitative data for the protection and deprotection of hydroxyl groups using Fmoc is not as extensively documented as for amino groups. However, the lability of the Fmoc group, in general, can be understood from studies on Fmoc-protected amines. The rate of deprotection is significantly influenced by the choice of base, its concentration, and the solvent system.

The following table summarizes the deprotection kinetics of an Fmoc-protected amino acid under various conditions, which can serve as a general guide to the lability of the Fmoc group.

| Compound | Base (Concentration) | Solvent | Time (min) | Deprotection (%) |

| Fmoc-Val-OH | 1% Piperidine | DMF | 5 | 49.6 |

| Fmoc-Val-OH | 2% Piperidine | DMF | 5 | 87.9 |

| Fmoc-Val-OH | 5% Piperidine | DMF | 3 | >99 |

| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 |

| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 |

| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 |

| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 |

| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 |

| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 |

PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-dimethylformamide

Experimental Protocols

Protocol 1: Protection of a Primary Hydroxyl Group using Fmoc-Cl

This protocol describes a general procedure for the protection of a primary alcohol with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

Alcohol substrate

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Fmoc-Cl (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-protected alcohol.

Protocol 2: Deprotection of an Fmoc-Protected Hydroxyl Group

This protocol outlines a general procedure for the cleavage of the Fmoc group from a 9-fluorenylmethyl ether.

Materials:

-

Fmoc-protected alcohol

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Solvents for work-up and purification

Procedure:

-

Dissolve the Fmoc-protected alcohol (1.0 eq) in DMF.

-

Add piperidine to the solution to a final concentration of 20% (v/v).[5]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF and piperidine.

-

Add cold diethyl ether to the residue to precipitate the deprotected alcohol. The dibenzofulvene-piperidine adduct will remain in the ether.

-

Collect the precipitated product by filtration and wash with cold diethyl ether.

-

Further purify the product by recrystallization or chromatography if necessary.

Visualizations

References

Application Notes and Protocols for Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection strategies in conjunction with acid-labile side-chain protecting groups.[1] The removal of the Fmoc group, a critical step for sequential peptide chain elongation, is typically achieved through a base-catalyzed β-elimination mechanism.[1] Piperidine, a secondary amine, is the most common reagent used for this purpose.[1][2] This document provides a detailed standard operating procedure for Fmoc deprotection using piperidine, including experimental protocols, data on reaction conditions, and a discussion of potential side reactions.

The mechanism of Fmoc deprotection by piperidine involves the abstraction of the acidic proton at the C9 position of the fluorenyl group by piperidine. This leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and the release of the free amine of the amino acid. The highly reactive DBF is subsequently trapped by piperidine to form a stable adduct.[1][3]

Data Presentation: Fmoc Deprotection Conditions

The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, and the solvent used. The following table summarizes typical conditions and reported outcomes for Fmoc deprotection.